molecular formula C6H7Cl2N3OS B13568893 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride

7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride

Cat. No.: B13568893
M. Wt: 240.11 g/mol
InChI Key: MTMICBNGHPWLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride is a bicyclic heterocyclic compound featuring a fused thiophene-pyrimidinone core. The dihydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical synthesis applications.

Properties

Molecular Formula

C6H7Cl2N3OS

Molecular Weight

240.11 g/mol

IUPAC Name

7-amino-3H-thieno[3,2-d]pyrimidin-4-one;dihydrochloride

InChI

InChI=1S/C6H5N3OS.2ClH/c7-3-1-11-5-4(3)8-2-9-6(5)10;;/h1-2H,7H2,(H,8,9,10);2*1H

InChI Key

MTMICBNGHPWLMW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=O)NC=N2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis often begins with methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate or related aminothiophenes.
  • These intermediates can be prepared by multi-step procedures involving aromatic substitution and esterification reactions.

Cyclization to Thieno[3,2-d]pyrimidinone Core

  • The cyclization step involves condensation reactions with reagents such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form amidine intermediates.
  • Heating in acidic conditions or treatment with formamide can promote ring closure to the thieno[3,2-d]pyrimidin-4-one structure.

Functional Group Modifications

  • N-methylation or other alkylations can be performed using methyl iodide in the presence of a base like potassium carbonate.
  • Demethylation of methoxy groups to hydroxy groups is achieved using boron trifluoride methyl sulfide complex (BF3·SMe2) .
  • Formation of the dihydrochloride salt is typically done by treatment with hydrochloric acid to improve compound stability and solubility.

Representative Synthetic Routes

Scheme Example (Simplified)

Step Reaction Description Key Reagents Outcome
1 Aminothiophene synthesis Aromatic substitution, esterification Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate
2 Condensation with DMF-DMA DMF-DMA, heat Methyl 3-dimethyl-aminomethylidene-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate
3 Cyclization to thieno[3,2-d]pyrimidin-4-one Acidic heat or formamide 7-amino-thieno[3,2-d]pyrimidin-4-one
4 Demethylation BF3·SMe2 Hydroxy-substituted thieno[3,2-d]pyrimidin-4-one
5 Salt formation HCl Dihydrochloride salt

Research Findings and Yields

  • The condensation and cyclization steps generally proceed in good to excellent yields (often >70%).
  • Direct condensation of certain intermediates with benzylamines can be challenging and may require alternative routes.
  • The demethylation step using BF3·SMe2 is efficient for converting methoxy to hydroxy groups without degrading the heterocyclic core.
  • The final dihydrochloride salt form is stable and suitable for biological evaluation.

Biological Relevance and Conformational Considerations

  • The rigidification of the molecule by cyclization into the thieno[3,2-d]pyrimidinone core locks the molecule into specific conformations, which is beneficial for selective inhibition of 17β-HSD2.
  • Studies have shown that these compounds exhibit moderate to good inhibitory activity with selectivity over related enzymes.
  • The preparation methods enable exploration of different substitution patterns to optimize biological activity.

Summary Table of Key Synthetic Steps and Conditions

Step No. Reaction Type Starting Material Reagents/Conditions Yield (%) Notes
1 Aminothiophene synthesis Various substituted thiophene precursors Multi-step aromatic substitution Variable Literature procedures available
2 Amidination and condensation Aminothiophene ester DMF-DMA, heat ~80 Intermediate amidine formed
3 Cyclization Amidines Acidic heating or formamide 70-90 Formation of thieno[3,2-d]pyrimidinone
4 Demethylation Methoxy-substituted pyrimidinone BF3·SMe2 75-85 Conversion to hydroxy derivative
5 Salt formation Free base pyrimidinone HCl, solvent Quantitative Formation of dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thieno[3,2-d]pyrimidine-4-one derivatives, while substitution reactions can introduce various functional groups onto the amino group .

Mechanism of Action

The mechanism of action of 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-onedihydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately affecting the survival of the bacterium.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride with structurally or functionally related compounds:

Table 1: Comparative Analysis of Thieno-Pyrimidinone Derivatives and Analogs

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
7-Amino-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride Thieno[3,2-d]pyrimidinone 7-amino, dihydrochloride salt High solubility, medicinal chemistry
3-(2-Aminoethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride Thieno[3,2-d]pyrimidinone 3-(2-aminoethyl), dihydrochloride Building block for drug synthesis
N-(7-Methyl-2-phenylamino-tetrahydro-pyrido-thieno-pyrimidin-4-on-3-yl)acetamide Pyrido-thieno-pyrimidinone 7-methyl, phenylamino, acetyl m.p. 143–145°C, IR/NMR-documented
6-(2-Thienyl)-4H-thieno[3,2-b]indole (TTI) Thieno[3,2-b]indole Thienyl, fused indole Planar structure, solar cell material

Key Comparisons:

Structural Variations and Solubility: The 7-amino derivative (target compound) and its 3-(2-aminoethyl) analog () share the same thieno-pyrimidinone core but differ in substituent position. Both dihydrochloride salts improve aqueous solubility compared to neutral analogs like the acetylated compound in . The N-(7-Methyl-2-phenylamino...)acetamide () has a more complex pyrido-thieno-pyrimidinone core with acetyl and methyl groups, resulting in a higher molecular weight (369.44 g/mol) and distinct spectroscopic properties (e.g., IR: 1,730 cm⁻¹ for C=O) .

Thermal and Spectroscopic Properties :

  • The acetylated compound in exhibits a melting point of 143–145°C and distinct IR peaks (3,390 cm⁻¹ for NH stretch), whereas salt forms like the dihydrochlorides are typically hygroscopic and lack defined melting points .

Functional Applications: Thieno-pyrimidinones: Primarily used in medicinal chemistry as kinase inhibitors or enzyme modulators due to their purine-like structure. The dihydrochloride salt form is advantageous for drug formulation . TTI (): A thieno-indole derivative with a planar structure and intramolecular charge transfer (ICT) properties, making it suitable for organic photovoltaics. This contrasts with the pyrimidinone-based compounds, which are less explored in materials science .

Synthetic Accessibility :

  • The acetylated compound in requires multi-step synthesis (e.g., acetylation of a primary amine in pyridine), while dihydrochloride salts are often obtained via direct acid treatment of free bases .

Biological Activity

7-Amino-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly as a phosphodiesterase (PDE) inhibitor. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride can be represented as follows:

  • Molecular Formula : C6H6Cl2N4OS
  • Molecular Weight : 229.1 g/mol

This compound features a thieno-pyrimidine core structure, which is significant for its biological activity.

Research indicates that 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-one acts primarily as a phosphodiesterase (PDE) inhibitor . PDEs are enzymes that degrade cyclic nucleotides (cAMP and cGMP), which play crucial roles in various signaling pathways. By inhibiting these enzymes, the compound can enhance the levels of cyclic nucleotides, leading to various physiological effects.

Inhibition of Phosphodiesterases

The compound has been studied for its inhibitory effects on specific PDE isoforms. A study highlighted the discovery of a series of thieno[3,2-d]pyrimidin-4-one derivatives with potent PDE7 inhibitory activity. The introduction of specific substituents at the 7-position significantly enhanced their potency and selectivity against other PDE isoforms like PDE3 and PDE4 .

Anticancer Activity

Recent research has indicated that thieno[3,2-d]pyrimidin-4-one derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds within this class have shown submicromolar EC50 values in inhibiting the growth of K562 and MV4-11 cells, which are models for leukemia . The mechanism involves the inhibition of key kinases associated with cancer progression.

Case Studies

  • PDE7 Inhibition : A lead compound from a study demonstrated strong selectivity for PDE7 with an IC50 value in the low nanomolar range. This selectivity is crucial for minimizing side effects associated with broader-spectrum PDE inhibitors .
  • Antitumor Efficacy : In vitro studies showed that certain derivatives significantly inhibited cell proliferation in K562 cells with an EC50 value as low as 1.7 µM. These findings suggest potential applications in treating hematological malignancies .

Data Summary

Activity Target IC50/EC50 Value Notes
PDE7 InhibitionPDE7Low nanomolarHigh selectivity against PDE3 and PDE4
AntiproliferativeK562 Cells1.7 µMSignificant growth inhibition observed
AntiproliferativeMV4-11 CellsSubmicromolarEffective against leukemia cell lines

Q & A

Q. What are the key synthetic pathways for 7-amino-3H,4H-thieno[3,2-d]pyrimidin-4-one dihydrochloride?

  • Methodological Answer : The synthesis typically involves cyclization of precursors like 3-amino-4-cyano-2-thiophenecarboxamides to form the thieno[3,2-d]pyrimidin-4-one core. Subsequent functionalization (e.g., amination) and dihydrochloride salt formation are critical. Optimize reaction conditions (temperature, solvent polarity) to enhance yield and purity. For example, using phosphorus oxychloride (POCl₃) as a cyclization agent under reflux conditions improves core formation efficiency .

Q. How is the compound’s structural integrity validated?

  • Methodological Answer : Structural confirmation requires multi-technique validation:
  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and proton environments.
  • X-ray crystallography for absolute configuration determination, particularly for resolving tautomeric forms of the thienopyrimidine core .
  • Mass spectrometry (HRMS or LC-MS) to confirm molecular weight and salt stoichiometry.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents) influence the compound’s biological activity?

  • Methodological Answer : Substituents on the thienopyrimidine core directly modulate bioactivity. For example:
Substituent PositionFunctional GroupObserved ActivityMechanismSource
2-positionSulfanyl groupsFerroptosis induction in cancer cellsROS amplification via GPX4 inhibition
3-positionHalogenated arylEnhanced enzyme inhibition (e.g., kinases)Steric/electronic modulation of target binding
Systematic SAR studies using analogues with controlled substitutions (e.g., chloro, methyl, trifluoromethyl) are essential to map activity trends.

Q. How can contradictions in reported biological data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
  • Orthogonal assays : Validate activity across multiple platforms (e.g., cell viability vs. target-specific enzymatic assays).
  • Purity optimization : Use HPLC (>98% purity) to exclude confounding effects from synthetic byproducts .
  • Structural analogs : Compare activity of closely related derivatives to isolate substituent-specific effects .

Q. What advanced techniques elucidate the compound’s mechanism of action (e.g., ferroptosis induction)?

  • Methodological Answer :
  • Metabolomic profiling : Track lipid peroxidation markers (e.g., malondialdehyde) via LC-MS to confirm ferroptosis .
  • CRISPR/Cas9 knockout models : Validate GPX4 dependency by testing activity in GPX4-deficient cell lines.
  • Molecular docking : Simulate interactions with GPX4 or other targets using software like AutoDock Vina, guided by crystallographic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.